N-(2,4-dichlorophenyl)-2-mercaptoacetamide
Description
N-(2,4-Dichlorophenyl)-2-mercaptoacetamide (CAS: 217317-00-5) is an organochlorine compound with the molecular formula C₈H₇Cl₂NOS and a molecular weight of 236.12 g/mol . It consists of a 2,4-dichlorophenyl group attached to an acetamide backbone modified with a thiol (-SH) group at the α-position. The compound’s structure combines electron-withdrawing chlorine substituents with the nucleophilic mercapto group, making it a candidate for applications in coordination chemistry, agrochemicals, or pharmaceuticals.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NOS/c9-5-1-2-7(6(10)3-5)11-8(12)4-13/h1-3,13H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMVBIAKJHVUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Studies have shown that N-(2,4-dichlorophenyl)-2-mercaptoacetamide exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | IC50 (µM) |
|---|---|
| Pseudomonas aeruginosa | 6.6 |
| Staphylococcus aureus | 5.4 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Research indicates that it may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting histone deacetylases (HDACs), which are critical in cancer progression.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-435 (Melanoma) | 1.95 |
| HCT-15 (Colon) | 2.36 |
| K-562 (Leukemia) | 3.45 |
The compound's ability to selectively inhibit HDAC8 suggests a mechanism where it alters gene expression linked to tumor growth and survival.
Synthetic Methodologies
The synthesis of this compound typically involves a multi-step process:
- Starting Materials : The synthesis begins with 2,4-dichloroaniline and 2-chloroacetyl chloride.
- Reaction Conditions : The reaction is usually conducted in a solvent such as dichloromethane with a base like triethylamine to facilitate nucleophilic substitution.
- Purification : After the reaction completion, the product is purified through recrystallization or chromatography to achieve high purity levels.
Case Study 1: Antimicrobial Efficacy
A research study evaluated the antimicrobial properties of this compound against clinical isolates of Pseudomonas aeruginosa. The study found that the compound exhibited significant activity with an IC50 value of 6.6 µM, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria.
Case Study 2: Anticancer Activity
In another study focusing on its anticancer effects, derivatives of this compound were tested against various cancer cell lines. The results demonstrated that compounds with similar structures showed promising inhibition rates against melanoma and colon cancer cells, supporting further investigation into their use as chemotherapeutic agents.
Mechanism of Action
The mechanism by which N-(2,4-Dichlorophenyl)-2-mercaptoacetamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, oxidative stress, or other cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations
Sulfonyl vs. Mercapto Substituents
- N-(2,4-Dichlorophenyl)-2-[(2-chlorophenyl)sulfonyl]acetamide (CAS: 339107-72-1): Molecular Formula: C₁₄H₁₀Cl₃NO₃S Molecular Weight: 378.66 g/mol Key Difference: Replacement of the -SH group with a sulfonyl (-SO₂-) moiety.
Amino vs. Mercapto Substituents
- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS: 560075-65-2): Molecular Formula: C₁₄H₁₀Cl₃NO Molecular Weight: 314.59 g/mol Key Difference: Lacks the mercapto group; features a 2,6-dichlorophenyl substituent. Impact: The absence of -SH reduces metal-binding capacity, while the 2,6-dichloro substitution may sterically hinder interactions compared to the 2,4-dichloro isomer .
Substituent Position and Electronic Effects
Chlorine Position Isomerism
- N-(2,5-Dimethoxyphenyl)-2-mercaptoacetamide (CAS: 60466-54-8): Molecular Formula: C₁₀H₁₃NO₃S Molecular Weight: 227.28 g/mol Key Difference: 2,5-Dimethoxy substituents instead of 2,4-dichloro. Impact: Methoxy groups are electron-donating, contrasting with electron-withdrawing chlorines. This alters electronic density on the aromatic ring, affecting solubility and reactivity in electrophilic substitution reactions .
Dichlorophenyl Derivatives
- N-(4-Chlorobenzyl)-2-(2,4-dichlorophenyl)acetamide: Molecular Formula: C₁₅H₁₂Cl₃NO Molecular Weight: 328.62 g/mol Key Difference: Incorporates a chlorobenzyl group instead of the mercapto moiety.
Structural Modifications in the Acetamide Backbone
Propanamide Analogs
Nitro and Azo Functionalization
- N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide (CAS: 1119450-66-6): Molecular Formula: C₁₅H₁₁Cl₂N₂O₃ Key Difference: Nitro (-NO₂) and dichlorophenylmethyl groups.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: Mercapto-containing compounds may form weaker hydrogen bonds (S–H⋯O/N) compared to sulfonyl or amino analogs (N–H⋯O), influencing crystal packing and solubility .
Biological Activity
N-(2,4-dichlorophenyl)-2-mercaptoacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and antimicrobial properties. This article summarizes the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a mercapto group (-SH) attached to an acetamide moiety, along with a dichlorophenyl substituent. This structure is crucial for its biological activity, as the mercapto group can participate in various biochemical interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Line Studies : The compound was tested against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and A549 (lung) cells. In these studies, it exhibited significant cytotoxic effects with IC50 values ranging from 1.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This was demonstrated in a study where treatment with this compound led to increased levels of cleaved caspase-3 and -9 in treated cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity:
- Bacterial Inhibition : The compound was evaluated for its efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .
- Mechanism of Action : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with protein synthesis. Molecular docking studies suggest that this compound binds effectively to key bacterial enzymes involved in cell wall synthesis .
Case Studies and Research Findings
Several studies have been conducted to further elucidate the biological activity of this compound:
- In Vivo Studies : An animal model study demonstrated that administration of this compound significantly reduced tumor size in xenograft models implanted with MCF7 cells. The treatment group showed a 60% reduction in tumor volume compared to controls .
- Synergistic Effects : A combination therapy study indicated that this compound enhanced the efficacy of existing chemotherapeutics when used in conjunction with them. This suggests potential for use in combination therapies for more effective cancer treatment .
- Safety Profile : Toxicological assessments revealed that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during preclinical trials .
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | HEPG2 | 1.5 µM | Induces apoptosis via caspase activation |
| MCF7 | 3 µM | ROS generation | |
| A549 | 5 µM | Disruption of mitochondrial function | |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane |
| Escherichia coli | 128 µg/mL | Inhibition of protein synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
